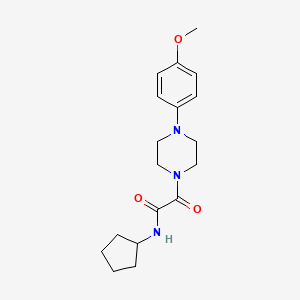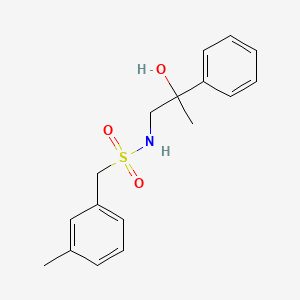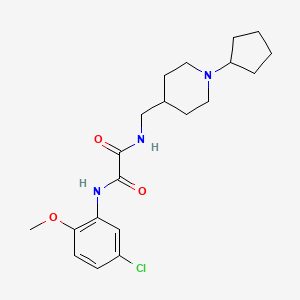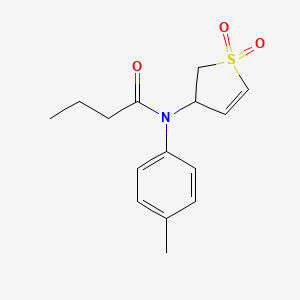![molecular formula C15H10Br2F3NO B2792203 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol CAS No. 477848-51-4](/img/structure/B2792203.png)
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol, also known as 2,4-DBT, is a compound with a broad range of applications in scientific research. It is a member of the benzyl imines family, which is a type of organic compound consisting of a benzene ring with an amino group attached to it. 2,4-DBT is a versatile compound, as it can be used as a building block for synthesizing other compounds, as well as a reagent for various reactions. Additionally, it has been used to study the biochemical and physiological effects of certain drugs.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol has a variety of uses in scientific research. It can be used as a building block for synthesizing other compounds, such as 2-amino-4-trifluoromethylbenzyl alcohol, which is used as a reagent for various reactions. Additionally, this compound has been used to study the biochemical and physiological effects of certain drugs. For example, it has been used to study the effects of the anticonvulsant drug phenytoin in rats.
Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
It is noted that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound’s insolubility in water could affect its behavior in aqueous environments within the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is non-toxic and has a low potential for causing allergic reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively short shelf life and can be easily degraded by light and heat.
Direcciones Futuras
There are a number of potential future directions for the use of 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol in scientific research. For example, it could be used to study the effects of other drugs, such as antidepressants or antiepileptic drugs, on the body. Additionally, it could be used to investigate the effects of certain compounds on the immune system. Furthermore, it could be used to further investigate the biochemical and physiological effects of this compound itself. Finally, it could be used to develop new compounds with similar properties to this compound for use in various applications.
Métodos De Síntesis
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol can be synthesized through a two-step process. The first step involves the reaction of 2-bromo-6-trifluoromethylbenzyl chloride with N-methylbenzylamine in the presence of a base such as potassium carbonate. This reaction yields 2,4-dibromo-6-trifluoromethylbenzylamine, which is then reacted with aqueous sodium hydroxide to yield this compound.
Safety and Hazards
Propiedades
IUPAC Name |
2,4-dibromo-6-[[2-(trifluoromethyl)phenyl]methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2F3NO/c16-11-5-10(14(22)13(17)6-11)8-21-7-9-3-1-2-4-12(9)15(18,19)20/h1-6,8,22H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQQUUUNUVMQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2792122.png)


![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2792126.png)




![[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2792133.png)
![4-benzyl-N-cyclohexyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792134.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792141.png)
